Bacilysin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bacilysin involves the coupling of L-alanyl and anticapsin units. The reaction typically requires the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions
Bacilysin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amides .
Scientific Research Applications
Bacilysin has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Explored for its potential as an antibiotic agent against various bacterial infections.
Mechanism of Action
The mechanism of action of Bacilysin involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Bacilysin: Another non-ribosomally synthesized dipeptide with similar antibiotic properties.
Tetaine: A related compound with a similar structure and biological activity.
Antibiotic KM 208: Shares structural similarities and exhibits comparable antibiotic effects.
Uniqueness
This compound is unique due to its specific combination of L-alanyl and anticapsin units, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell wall synthesis sets it apart from other similar compounds .
Properties
CAS No. |
29393-20-2 |
---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1 |
InChI Key |
XFOUAXMJRHNTOP-PFQXTLEHSA-N |
SMILES |
CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ala-(2,3-epoxycyclohexanone-4)-Ala bacillin bacilysin KM 208 KM-208 tetaine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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